

# Application Notes and Protocols for Andolast Clinical Trials in Asthma Patients

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for conducting clinical trials of **Andolast** in patients with mild to moderate asthma. The protocols are based on established methodologies and findings from prior clinical investigations of **Andolast**.

### Introduction

**Andolast** is an investigational drug identified as an airway-specific anti-inflammatory agent with a multifaceted mechanism of action, making it a promising candidate for the treatment of asthma.[1] It functions as a mast cell stabilizer by inhibiting the influx of calcium ions into these cells, thereby preventing the release of histamine, leukotrienes, and pro-inflammatory cytokines such as Interleukin-4 (IL-4) and IL-13.[1][2] Furthermore, **Andolast** has been shown to inhibit the synthesis of Immunoglobulin E (IgE), a key mediator in allergic asthma, by reducing IL-4 mRNA levels in T cells and the expression of epsilon germline transcripts.[3]

Clinical evidence from the multicenter, randomized, placebo-controlled ANDAST trial has demonstrated that **Andolast** is significantly more effective than placebo in a dose-dependent manner for improving airflow, controlling asthma symptoms, and reducing exacerbations in patients with mild to moderate asthma.[4]

## I. Data Presentation: Summary of Quantitative Data



The following tables summarize key quantitative data from clinical trials of **Andolast**, providing a clear comparison of its efficacy and pharmacokinetic profile at different dosages.

Table 1: Efficacy of Andolast in Mild to Moderate Asthma

(12-Week Treatment)[4]

| Parameter                               | Placebo<br>(n=146) | Andolast 2 mg<br>t.i.d. (n=131)              | Andolast 4 mg<br>t.i.d. (n=128)              | Andolast 8 mg<br>t.i.d. (n=144)                       |
|-----------------------------------------|--------------------|----------------------------------------------|----------------------------------------------|-------------------------------------------------------|
| Change in FEV1<br>(%)                   | -                  | Significant improvement (p=0.011 vs placebo) | Significant improvement (p=0.011 vs placebo) | Significant<br>improvement<br>(p=0.011 vs<br>placebo) |
| Asthma Control<br>Days                  | Baseline           | Significantly increased                      | Significantly increased                      | Significantly increased                               |
| Symptom-Free<br>Days                    | Baseline           | Significantly increased                      | Significantly increased                      | Significantly increased                               |
| Rescue<br>Medication Use<br>(puffs/day) | Baseline           | Significantly reduced                        | Significantly reduced                        | Significantly reduced                                 |
| Asthma<br>Exacerbations                 | Baseline           | Significantly<br>decreased                   | Significantly<br>decreased                   | Significantly<br>decreased                            |

Table 2: Pharmacokinetic Parameters of Single Inhaled Doses of Andolast in Mild Asthmatic Patients



| Parameter                                  | Andolast 2 mg | Andolast 4 mg | Andolast 8 mg |
|--------------------------------------------|---------------|---------------|---------------|
| Cmax (ng/mL)                               | 6.3           | 10.9          | 30.5          |
| tmax (min, median)                         | 30            | 52.5          | 30            |
| AUCt (ng·min/mL)                           | 1852          | 2889          | 7677          |
| Apparent Plasma Clearance (CL/F) (mL/min)  | 1168          | 1143          | 1141          |
| Apparent Volume of Distribution (Vz/F) (L) | 430           | 468           | 486           |
| Apparent Elimination Half-life (h)         | 4.5           | 5.0           | 4.6           |

## **II. Experimental Protocols**

This section provides detailed methodologies for the key experiments to be conducted during a clinical trial of **Andolast** in asthma patients.

## **Study Design and Patient Population**

A randomized, double-blind, placebo-controlled, multicenter study is the recommended design to evaluate the efficacy and safety of **Andolast**.

- Patient Population: Symptomatic adult patients (18-65 years) with a clinical diagnosis of mild to moderate persistent asthma.
- Inclusion Criteria:
  - Forced Expiratory Volume in one second (FEV1) between 60% and 90% of predicted value.
  - Demonstrated reversibility of airflow obstruction (≥12% and 200 mL increase in FEV1 after inhalation of a short-acting β2-agonist).
  - $\circ$  Use of short-acting  $\beta$ 2-agonists as rescue medication.



- Exclusion Criteria:
  - History of life-threatening asthma.
  - Respiratory tract infection or asthma exacerbation within the last 4 weeks.
  - Current smokers or former smokers with a history of >10 pack-years.

## **Treatment Regimen**

- Screening Phase: A 2-week run-in period to establish baseline asthma symptoms and medication use.
- Treatment Phase: 12 weeks of treatment with one of the following, administered three times daily (t.i.d.) via a dry powder inhaler:
  - Andolast 2 mg
  - Andolast 4 mg
  - Andolast 8 mg
  - Placebo
- Follow-up Phase: A 2-week follow-up period after the last dose of the study drug.

## **Efficacy and Safety Assessments**

- Objective: To assess the effect of Andolast on airway obstruction.
- Methodology: Spirometry will be performed according to American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines.[5]
  - Patients should withhold short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12 hours before testing.
  - Calibrate the spirometer daily.
  - The patient should be seated comfortably.



- The patient inhales maximally, then exhales as forcefully and completely as possible into the spirometer for at least 6 seconds.
- A minimum of three acceptable maneuvers should be performed, with the two largest FEV1 and FVC values within 150 mL of each other.
- The highest FEV1 and FVC values will be recorded.
- Schedule: PFTs will be performed at baseline and at weeks 2, 4, 8, and 12 of the treatment period.
- Objective: To monitor daily variations in airflow obstruction.
- Methodology: Patients will be provided with a portable peak flow meter and a diary.[6][7]
  - Patients should stand or sit upright.
  - The marker on the peak flow meter is set to zero.
  - The patient takes a deep breath and places their lips tightly around the mouthpiece.
  - The patient blows out as hard and as fast as possible.
  - The reading is recorded in the diary.
  - Steps 2-5 are repeated two more times, and the highest of the three readings is recorded.
- Schedule: PEFR will be measured twice daily (morning and evening) before taking the study medication.
- Objective: To assess the impact of Andolast on the patient's quality of life.
- Methodology: The Standardized Asthma Quality of Life Questionnaire (AQLQ(S)) will be used.[1][8][9] This questionnaire consists of 32 items across four domains: symptoms, activity limitation, emotional function, and environmental stimuli.[1] Each item is scored on a 7-point scale, where 1 indicates maximum impairment and 7 indicates no impairment.[1]



- Schedule: The AQLQ(S) will be administered at baseline and at the end of the 12-week treatment period.
- Objective: To record daily asthma symptoms and rescue medication use.
- Methodology: Patients will be provided with a daily diary to record:
  - Severity of asthma symptoms (e.g., cough, wheeze, shortness of breath) on a graded scale.
  - Number of nighttime awakenings due to asthma.
  - Number of puffs of rescue medication (short-acting β2-agonist) used.
- Schedule: Daily throughout the screening, treatment, and follow-up periods.
- Objective: To evaluate the safety and tolerability of Andolast.
- Methodology:
  - Recording of all adverse events (AEs) and serious adverse events (SAEs).
  - Physical examinations.
  - Vital signs monitoring.
  - Electrocardiograms (ECGs).
  - Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).
- Schedule: Safety assessments will be conducted at each study visit.

# III. Mandatory Visualizations Signaling Pathway of Andolast in Allergic Asthma

The following diagram illustrates the proposed mechanism of action of **Andolast** within the signaling cascade of allergic asthma.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Asthma Quality of Life Questionnaire (AQLQ) | APTA [apta.org]
- 2. What is Andolast used for? [synapse.patsnap.com]
- 3. Andolast acts at different cellular levels to inhibit immunoglobulin E synthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Andolast in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary Function Tests StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ccim.org [ccim.org]
- 7. Peak flow | Asthma + Lung UK [asthmaandlung.org.uk]
- 8. Qoltech Measurement of Health-Related Quality of Life & Asthma Control [goltech.co.uk]
- 9. Validation of a standardized version of the Asthma Quality of Life Questionnaire PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Andolast Clinical Trials in Asthma Patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667392#experimental-design-for-andolast-clinical-trials-in-asthma-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com